molecular formula C21H16Cl2N4O2 B6105412 2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide CAS No. 6175-32-2

2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B6105412
CAS No.: 6175-32-2
M. Wt: 427.3 g/mol
InChI Key: DGJXOESJKWIIPL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves the condensation of 2,5-dichlorobenzoic acid with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as ultrasonic irradiation to enhance reaction efficiency and yield. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can also be employed to achieve a more eco-friendly and high-yielding process .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The amide group can engage in further condensation reactions with other carboxylic acids or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as hydroxide ions for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide
  • 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
  • 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzotriazolyl group, in particular, may enhance its stability and interaction with biological targets .

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c1-12-9-19-20(26-27(25-19)14-4-6-15(29-2)7-5-14)11-18(12)24-21(28)16-10-13(22)3-8-17(16)23/h3-11H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJXOESJKWIIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362379
Record name STK039939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6175-32-2
Record name STK039939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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